Dexverapamil

Overview

Description

Dexverapamil, the R-enantiomer of verapamil, is a second-generation P-glycoprotein (P-gp) inhibitor developed to overcome multidrug resistance (MDR) in cancer therapy. Unlike racemic verapamil, this compound retains P-gp inhibitory activity while exhibiting significantly reduced cardiovascular toxicity due to its lower affinity for calcium channels . It competitively inhibits P-gp, an ATP-dependent efflux pump overexpressed in resistant tumors, thereby enhancing intracellular accumulation and efficacy of chemotherapeutic agents such as anthracyclines (e.g., epirubicin, doxorubicin) and taxanes .

Preparation Methods

Synthesis of Verapamil Hydrochloride: Foundation for Enantiomeric Development

The synthesis of verapamil hydrochloride, as detailed in patents WO2016181292A1 and US10144703B2, involves a three-step process that integrates phase-transfer catalysis, acetylation-based impurity control, and hydrochloride salt formation . These steps are critical for producing high-purity intermediates that could be adapted for Dexverapamil synthesis through enantiomeric enrichment.

Alkylation Using Phase-Transfer Catalysis

The initial step involves the alkylation of 2-(3,4-dimethoxyphenyl)-N-methylethanamine (NMVA) with 1-chloro-3-bromopropane in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Sodium hydroxide in water facilitates deprotonation, enabling the reaction to proceed at 20–35°C for 2–8 hours . This step achieves a 99% conversion rate, with TBAB enhancing interfacial reactivity between aqueous and organic phases .

Key Conditions:

-

Catalyst: TBAB (0.009 equivalents)

-

Base: Sodium hydroxide (1.37 equivalents)

-

Solvent: Water

-

Temperature: 25–28°C

Cyclization and Acetylation for Impurity Control

The alkylated intermediate undergoes cyclization with sodium amide in toluene, followed by acetylation using acetic anhydride (0.10 equivalents) to convert desmethyl impurities (e.g., O-desmethyl and N-desmethyl verapamil) into acetylated derivatives. This step reduces impurity levels from 0.4–1.0% to <0.1%, as verified by HPLC .

Critical Parameters:

Hydrochloride Salt Formation

The final step involves reacting verapamil base with hydrochloric acid in isopropyl alcohol (IPA) at pH 3.0–3.5, yielding verapamil hydrochloride with 99.8% purity and 74% overall yield . The process avoids intermediate isolation, streamlining production.

Optimization Metrics:

-

Acid Concentration: 17% HCl in IPA

-

Crystallization Temperature: 0–5°C

Impurity Profiling and Mitigation Strategies

Verapamil synthesis generates two primary impurities: desmethyl derivatives and a dimeric byproduct. The patented processes employ acetylation and solvent washing to suppress these contaminants, which is critical for pharmaceutical-grade output.

Desmethyl Impurities

Desmethyl impurities arise from incomplete methylation during the alkylation step. Acetic anhydride selectively acetylates these species, increasing their solubility in toluene and enabling removal via aqueous washes . Post-acetylation HPLC analysis confirms impurity levels below 0.1% .

Dimer Impurity

The dimeric byproduct forms via unintended coupling reactions during cyclization. Washing the organic layer with brine and water reduces its concentration to <0.3%, as monitored by HPLC .

Table 1: Impurity Reduction Metrics

| Impurity Type | Initial Concentration | Post-Treatment Concentration | Method |

|---|---|---|---|

| O/N-Desmethyl Verapamil | 0.4–1.0% | <0.1% | Acetic anhydride |

| Dimer | 0.5–0.7% | <0.3% | Solvent washing |

| Synthesis Step | Chiral Element | Target Enantiomer | Yield (Hypothetical) |

|---|---|---|---|

| Alkylation | Chiral phase-transfer catalyst | R-Verapamil | 60–70% ee |

| Cyclization | Chiral base | R-Verapamil | 75–85% ee |

Solvent and Catalyst Selection Impact

The patents emphasize toluene and water as optimal solvents due to their immiscibility, which simplifies phase separation and reduces emulsion formation . TBAB’s role as a phase-transfer catalyst is critical for enhancing reaction kinetics without requiring expensive anhydrous conditions.

Table 3: Solvent System Performance

| Solvent Combination | Reaction Efficiency | Impurity Carryover | Scalability |

|---|---|---|---|

| Water/Toluene | High | Low | Industrial |

| DMSO/Hexane | Moderate | High | Lab-scale |

Industrial-Scale Process Optimization

The disclosed methods achieve 74% overall yield through in-process recycling and minimal intermediate isolation. Key optimizations include:

Chemical Reactions Analysis

Dexverapamil undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.

Reduction: Reduction reactions can convert this compound into its reduced forms. Reducing agents such as sodium borohydride are commonly used.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Hydrolysis: Hydrolysis reactions can break down this compound into its constituent parts.

Scientific Research Applications

Dexverapamil has a wide range of scientific research applications, including:

Chemistry: this compound is used as a chiral resolving agent in various chemical reactions and processes.

Biology: In biological research, this compound is used to study the mechanisms of multidrug resistance in cancer cells.

Medicine: this compound is investigated for its potential to enhance the efficacy of cancer chemotherapy by reversing multidrug resistance.

Mechanism of Action

Dexverapamil exerts its effects by inhibiting the P-glycoprotein efflux pump (MDR-1), which is responsible for the multidrug resistance phenotype in cancer cells. By inhibiting this pump, this compound increases the intracellular concentration of chemotherapeutic agents, thereby enhancing their cytotoxic effects . The molecular targets of this compound include various ion channels and transporters involved in drug resistance pathways .

Comparison with Similar Compounds

Racemic Verapamil

- Mechanistic Differences :

- Verapamil (racemic mixture of R- and S-enantiomers) inhibits P-gp but causes dose-limiting cardiotoxicity (e.g., hypotension, bradycardia) due to the S-enantiomer’s high calcium channel activity. Dexverapamil retains 90% of P-gp inhibitory potency with 5–10-fold lower cardiac effects .

- Pharmacokinetic Interaction :

- This compound reduces epirubicin AUC by 36% while enhancing its antitumor activity .

Cyclosporin A and PSC833

- Mechanistic Profile: Cyclosporin A and its analog PSC833 are potent P-gp inhibitors but non-specifically increase the AUC and toxicity of cytotoxic drugs (e.g., paclitaxel, etoposide) due to CYP3A4 inhibition . Clinical Outcomes:

- Cyclosporin A increases hematologic toxicity (e.g., neutropenia) by 30–50%, limiting its use.

Second-Generation P-gp Inhibitors

- Royleanone Derivatives: Non-competitive inhibitors (e.g., compound 4) with efficacy comparable to this compound in preclinical models but lacking clinical validation .

Other Chemosensitizers

- Quinidine and Mefloquine : First-generation inhibitors with low therapeutic indices. Mefloquine shows synergistic effects with this compound but causes neurotoxicity .

- Celastrol : A natural compound targeting HERG channels; preclinical data suggest synergy with this compound in prostate cancer .

Key Research Findings

Pharmacokinetic Interactions

- Epirubicin : this compound reduces epirubicin AUC (2968 → 1901 µg·ml⁻¹·h⁻¹) but increases the distribution volume and metabolite (epirubicin-glucuronide) exposure, enhancing tumor penetration .

- Doxorubicin : Unlike epirubicin, this compound increases doxorubicin steady-state concentrations by 50%, suggesting drug-specific interactions .

Clinical Efficacy

- Breast Cancer : 4/23 patients (17%) achieved partial responses with this compound + epirubicin, despite reduced AUC .

- Lymphomas: 12% response rate in EPOCH-resistant non-Hodgkin’s lymphoma, correlating with MDR1 overexpression .

- Renal Cell Carcinoma: Minimal activity (1 PR in 25 patients), highlighting tumor-type specificity .

Toxicity Profile

Biological Activity

Dexverapamil, a stereoisomer of verapamil, is primarily recognized for its role as a modulator of multidrug resistance (MDR) in cancer therapy. This compound has garnered attention due to its potential to inhibit P-glycoprotein (Pgp), a key player in the efflux of chemotherapeutic agents from cancer cells, thereby enhancing the efficacy of various anticancer drugs. This article delves into the biological activity of this compound, presenting clinical trial data, mechanisms of action, and case studies that illustrate its therapeutic potential.

This compound functions as a Pgp inhibitor, which is crucial in overcoming drug resistance in cancers. Pgp overexpression is associated with reduced intracellular concentrations of chemotherapeutic agents, leading to treatment failure. By inhibiting Pgp, this compound increases the accumulation of these drugs within cancer cells, potentially restoring their cytotoxic effects.

1. This compound in Lymphomas

A controlled trial investigated the efficacy of this compound in patients with relapsed Hodgkin's and non-Hodgkin's lymphomas who were refractory to standard chemotherapy regimens (EPOCH). The study involved 154 patients, with a median age of 44 years. Key findings included:

- Response Rates : Among 41 non-Hodgkin lymphoma patients treated with this compound and EPOCH, there were three complete responses (CRs) and two partial responses (PRs), yielding a response rate of approximately 12% .

- Mdr-1 Expression : Serial biopsies indicated that mdr-1 levels increased significantly upon treatment, suggesting a correlation between mdr-1 expression and response to this compound .

- Toxicity Profile : The combination was well tolerated but resulted in increased hematologic toxicity compared to EPOCH alone .

2. This compound with Vinblastine

In another study involving advanced renal cell carcinoma (RCC), this compound was combined with vinblastine after resistance was established. The trial included 23 patients and revealed:

- Tolerability : The treatment was associated with mild toxicities such as hypotension and bradycardia, but no severe adverse effects were reported .

- Response Rates : Although no complete or partial responses were observed in RCC patients, the study highlighted this compound's potential for further exploration as an MDR reversal agent due to its favorable toxicity profile compared to racemic verapamil .

Case Study Overview

Several case studies have been documented to assess the clinical impact of this compound on drug-resistant cancers:

Detailed Findings

In a phase II study involving anthracycline-resistant tumors, this compound demonstrated modest activity with two partial responses noted among patients who had previously shown disease progression on anthracyclines. This suggests that while this compound may not be universally effective across all cancer types, it holds promise in specific contexts where Pgp-mediated resistance is a significant barrier to treatment efficacy .

Q & A

Basic Research Questions

Q. What is the mechanistic role of Dexverapamil in reversing P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) in cancer cells?

this compound, the R-enantiomer of verapamil, competitively inhibits P-gp, an ATP-dependent efflux pump overexpressed in drug-resistant cancers. Unlike racemic verapamil, it exhibits reduced calcium channel antagonism, minimizing cardiotoxicity while retaining chemosensitizing efficacy. Methodologically, researchers validate this mechanism via in vitro assays (e.g., calcein-AM efflux inhibition) and in vivo xenograft models comparing tumor response with/without this compound co-administration .

Q. What experimental models are optimal for evaluating this compound’s chemosensitizing effects?

- Preclinical:

- In vitro: P-gp-overexpressing cell lines (e.g., MCF-7/ADR) treated with anthracyclines (e.g., epirubicin) ± this compound. Metrics include IC50 shifts and intracellular drug accumulation via flow cytometry.

- In vivo: Murine xenograft models with pharmacokinetic (PK) profiling to assess drug retention.

- Clinical: Phase II trials using a two-stage design (e.g., initial monotherapy followed by combination therapy in refractory patients) to isolate this compound’s contribution .

Q. How is this compound dosed in combination therapies to balance efficacy and toxicity?

Clinical protocols often use oral this compound (300 mg every 6 hours × 13 doses) paired with cytotoxic agents like epirubicin (120 mg/m² IV). Preclinical studies employ dose-escalation designs to identify thresholds where P-gp inhibition outweighs off-target effects. PK monitoring (e.g., trough plasma levels of this compound and its metabolites) ensures therapeutic exposure .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s impact on cytotoxic drug pharmacokinetics?

Contradictory findings (e.g., reduced epirubicin AUC with this compound in some trials vs. increased retention in preclinical models) require:

- Intrapatient PK comparisons to control for interindividual variability.

- Mechanistic studies differentiating P-gp inhibition from cytochrome P450 interactions.

- Meta-analyses of trial designs (e.g., dosing schedules, patient selection criteria) to identify confounding variables .

Q. What methodologies optimize this compound’s synergy with novel cytotoxic agents in resistant tumors?

- High-throughput screening of compound libraries paired with this compound to identify synergistic partners.

- Transcriptomic profiling of tumors pre-/post-treatment to detect P-gp-independent resistance pathways (e.g., upregulated anti-apoptotic proteins).

- Computational modeling of drug-P-gp binding affinities to refine structure-activity relationships .

Q. How can researchers mitigate residual cardiotoxicity in long-term this compound regimens?

- Cardiac biomarkers : Troponin I and BNP monitoring during trials.

- Preclinical models : Langendorff perfused heart assays to quantify calcium channel blockade.

- Dose fractionation : Testing split doses to maintain P-gp inhibition while reducing peak plasma concentrations .

Q. Guidance for Addressing Research Challenges

Properties

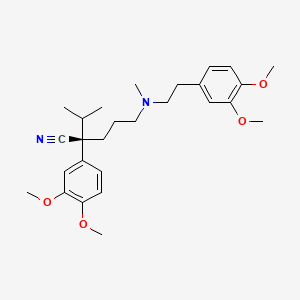

IUPAC Name |

(2R)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2O4/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6/h9-12,17-18,20H,8,13-16H2,1-7H3/t27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTNSNPWRIOYBX-HHHXNRCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501009404 | |

| Record name | Dexverapamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38321-02-7 | |

| Record name | (R)-Verapamil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38321-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexverapamil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038321027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexverapamil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14063 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dexverapamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-3-(3,4-dimethoxyphenyl)-6-[(5,6-dimethoxyphenethyl)methylamino]hexane-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXVERAPAMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR5PYD126V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.